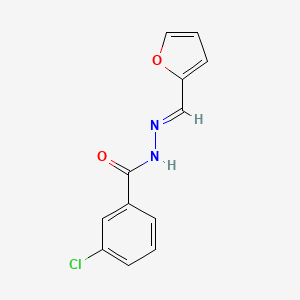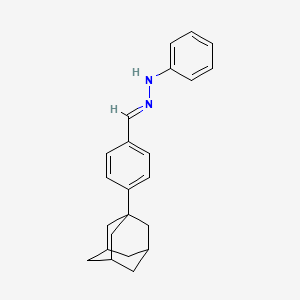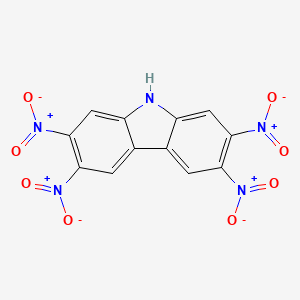methanone](/img/structure/B3839568.png)
[1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone
Übersicht
Beschreibung
[1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone, also known as ML315, is a small molecule inhibitor that has been developed for use in scientific research. It is a potent and selective inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. ML315 has been shown to have a range of potential applications in both basic and applied research.
Wirkmechanismus
[1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone inhibits NMT by binding to the enzyme's active site and preventing the transfer of myristic acid to proteins. This results in the inhibition of protein function and can lead to cell death in certain circumstances.
Biochemical and Physiological Effects
[1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation in animal models. [1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone has also been shown to have potential as a treatment for parasitic infections such as leishmaniasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone is its selectivity for NMT, which allows for the specific inhibition of this enzyme without affecting other cellular processes. However, [1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of [1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone in scientific research. One area of interest is the development of [1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone analogs with improved solubility and stability. Another potential application is the use of [1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone in combination with other drugs to enhance their efficacy. Additionally, [1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone could be used to study the role of NMT in other biological processes such as neuronal development and synaptic plasticity.
Wissenschaftliche Forschungsanwendungen
[1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone has been shown to be a useful tool for studying the role of NMT in various biological processes. It has been used to investigate the function of NMT in cancer cells, where it has been shown to inhibit cell growth and induce cell death. [1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinyl](4-nitrophenyl)methanone has also been used to study the role of NMT in the replication of viruses such as HIV and hepatitis C virus.
Eigenschaften
IUPAC Name |
[1,2-bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O7S2/c1-3-15-37(33,34)25-22-17-20(18-9-12-27-13-10-18)11-14-28(22)23(26(25)38(35,36)16-4-2)24(30)19-5-7-21(8-6-19)29(31)32/h5-14,17H,3-4,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYYFKYACKMQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrobenzoyl)-1,2-bis(propane-1-sulfonyl)-7-(pyridin-4-YL)indolizine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



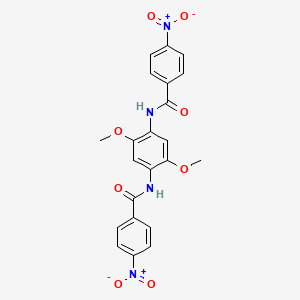
![6-methoxy-2-naphthaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3839500.png)
![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B3839502.png)
![4-methyl-N-{4-[(3-methylbenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B3839505.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B3839520.png)
![3-(3-chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839522.png)
![3-(4-chlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839529.png)
![N-[4-(acetylamino)phenyl]-5-nitro-2-furamide](/img/structure/B3839534.png)
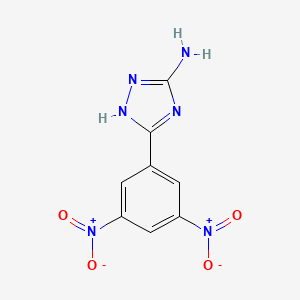
![2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B3839552.png)
![5-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-2-pentanone semicarbazone](/img/structure/B3839559.png)
